N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide
Description
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide is a complex organic compound characterized by its unique cyclopropyl and cyclobutane rings, along with dichlorophenyl and methylsulfonyl functional groups
Properties
IUPAC Name |
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S/c1-22(20,21)15(5-2-6-15)14(19)18-13-8-11(13)10-4-3-9(16)7-12(10)17/h3-4,7,11,13H,2,5-6,8H2,1H3,(H,18,19)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKGBVYWZEPBL-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C(=O)NC2CC2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1(CCC1)C(=O)N[C@@H]2C[C@H]2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Dichlorophenyl Group: This step involves the use of electrophilic aromatic substitution reactions to introduce the dichlorophenyl group onto the cyclopropyl ring.
Formation of the Cyclobutane Ring: This can be accomplished through cycloaddition reactions, such as Diels-Alder reactions.
Attachment of the Methylsulfonyl Group: This step typically involves sulfonylation reactions using sulfonyl chlorides and suitable bases.
Formation of the Carboxamide Group: This final step involves amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide
- N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide
Uniqueness
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide is unique due to its combination of cyclopropyl and cyclobutane rings, along with the presence of both dichlorophenyl and methylsulfonyl functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
